1H and 13C NMR chemical shifts of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
1H and 13C NMR chemical shifts of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde. As a complex substituted aromatic compound, its structural verification relies heavily on detailed NMR analysis. This document serves as a foundational reference, offering an in-depth discussion of the anticipated chemical shifts, multiplicities, and through-bond correlations based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a robust, field-proven protocol for the experimental acquisition of high-quality NMR data for this class of molecules, ensuring reproducibility and accuracy in a research or drug development setting. The guide is structured to provide both theoretical understanding and practical, actionable methodologies for scientists working with complex organic intermediates.
Introduction: The Compound and the Method
The Molecule: 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
The title compound, 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde, is a poly-substituted aromatic ether. Molecules of this class, specifically (iodobenzyl)oxybenzaldehydes, are valuable intermediates in medicinal chemistry and drug discovery, often serving as precursors for more complex biologically active targets through reactions like Suzuki-Miyaura cross-coupling.[1][2] The precise arrangement of substituents—an aldehyde, a methoxy group, and two iodine atoms distributed across two aromatic rings linked by a benzylic ether—creates a unique electronic and steric environment. This complexity necessitates unambiguous structural confirmation, for which NMR spectroscopy is the gold standard.
The Technique: NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. ¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the carbon skeleton of the molecule. For a molecule with the intricacy of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde, a complete spectral assignment is critical to verify its synthesis and purity before its use in further developmental stages.
Predicted NMR Spectra and Structural Assignment
As no experimentally derived spectrum for this specific molecule is publicly available, the following analysis is based on predictive algorithms and extensive comparison with empirically determined data for structurally related compounds.[3][4] The predictions provide a robust hypothesis for the expected spectral data.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display distinct signals for the aldehyde, aromatic, benzylic, and methoxy protons. The chemical shifts are governed by the inductive and anisotropic effects of the various substituents.
| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-7 (Aldehyde) | 9.8 - 9.9 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[5] |
| H-2', H-6' (Iodobenzyl Ring) | 7.7 - 7.8 | Doublet (d) | 2H | These protons are ortho to the iodine atom, which is deshielding. They appear as a doublet due to coupling with H-3' and H-5'. |
| H-6 (Benzaldehyde Ring) | 7.4 - 7.5 | Doublet (d) | 1H | This proton is ortho to the aldehyde group and meta to the iodine, leading to significant deshielding. It exhibits a small coupling to H-2. |
| H-2 (Benzaldehyde Ring) | 7.3 - 7.4 | Doublet (d) | 1H | This proton is ortho to the iodine atom and meta to the aldehyde group. It shows a small meta-coupling to H-6. |
| H-3', H-5' (Iodobenzyl Ring) | 7.2 - 7.3 | Doublet (d) | 2H | These protons are meta to the iodine atom and ortho to the ether-linked methylene group. They couple with H-2' and H-6'. |
| H-8 (Methylene Bridge) | 5.1 - 5.2 | Singlet (s) | 2H | The benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring. No adjacent protons result in a singlet. |
| H-9 (Methoxy) | 3.9 - 4.0 | Singlet (s) | 3H | Methoxy protons typically appear in this region as a sharp singlet.[3] |
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of the title compound with atom numbering for NMR assignment.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a count of all unique carbon atoms. The chemical shifts are highly sensitive to the electronic nature of the directly attached and neighboring atoms.
| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-7 (Aldehyde Carbonyl) | 190 - 192 | The aldehyde carbonyl carbon is characteristically found at a very low field.[4] |
| C-4 (Benzaldehyde Ring) | 155 - 157 | Aromatic carbon attached to the ether oxygen, shifted downfield. |
| C-5 (Benzaldehyde Ring) | 152 - 154 | Aromatic carbon attached to the methoxy group oxygen, also shifted downfield. |
| C-1' (Iodobenzyl Ring) | 138 - 140 | Quaternary aromatic carbon attached to the methylene group. |
| C-3', C-5' (Iodobenzyl Ring) | 137 - 139 | Aromatic carbons ortho to the iodine atom. |
| C-1 (Benzaldehyde Ring) | 131 - 133 | Quaternary carbon attached to the aldehyde group. |
| C-2', C-6' (Iodobenzyl Ring) | 129 - 131 | Aromatic carbons meta to the iodine atom. |
| C-6 (Benzaldehyde Ring) | 127 - 129 | Protonated aromatic carbon ortho to the aldehyde. |
| C-2 (Benzaldehyde Ring) | 115 - 117 | Protonated aromatic carbon ortho to the iodine. |
| C-4' (Iodobenzyl Ring) | 94 - 96 | Aromatic carbon directly bonded to iodine, which causes a significant upfield shift (the "heavy atom effect"). |
| C-3 (Benzaldehyde Ring) | 88 - 90 | Aromatic carbon directly bonded to iodine, showing a similar heavy atom effect. |
| C-8 (Methylene Bridge) | 70 - 72 | Benzylic carbon attached to an oxygen atom. |
| C-9 (Methoxy) | 56 - 57 | The methoxy carbon signal is a sharp singlet in a characteristic region.[3] |
Confirmational Analysis with 2D NMR
While 1D NMR provides the primary data, 2D NMR experiments like HSQC, HMBC, and NOESY would be indispensable for unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., H-7 with C-7, H-8 with C-8).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) C-H correlations, which are crucial for piecing the structure together. For example, the methylene protons (H-8) should show correlations to the benzaldehyde ring carbon C-4 and the iodobenzyl ring carbon C-1'.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Would establish through-space proximity. A key expected NOE would be between the benzylic methylene protons (H-8) and the aromatic protons on both rings (H-3'/H-5' and H-2/H-6), confirming the conformation around the ether linkage.
Diagram 2: Key Predicted HMBC and NOESY Correlations
Caption: Expected long-range (HMBC) and through-space (NOESY) correlations.
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.[6]
Sample Preparation: A Self-Validating Workflow
This protocol is designed to minimize impurities and ensure optimal magnetic field homogeneity.
-
Analyte Preparation:
-
Objective: Ensure the sample is pure and dry.
-
Procedure: Weigh approximately 10-20 mg of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7] The compound should be free from particulate matter and paramagnetic impurities.[8]
-
Causality: Sufficient concentration is required for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[6] Paramagnetic impurities broaden NMR signals, obscuring data.
-
-
Solvent Selection and Dissolution:
-
Objective: Dissolve the analyte in a suitable deuterated solvent.
-
Procedure: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[7][9] Both are common solvents for benzaldehyde derivatives.[3][5] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Causality: A deuterated solvent is required for the spectrometer's field-frequency lock.[9] The chosen volume ensures the sample height is optimal for the instrument's receiver coils.[8]
-
-
Filtration and Transfer:
-
Objective: Remove any microscopic solid particles.
-
Procedure: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck. Using this pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[6][10]
-
Causality: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad, poorly resolved peaks (poor shimming).[6]
-
-
Final Steps:
-
Objective: Secure the sample and label it correctly.
-
Procedure: Cap the NMR tube securely. If the sample is air-sensitive, this entire process should be conducted under an inert atmosphere (e.g., using Schlenk line techniques).[8] Label the tube clearly with the compound identifier.
-
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 101 MHz | Standard field strength for high-resolution analysis. |
| Solvent | CDCl₃ | CDCl₃ | Provides a good lock signal and solubilizes the compound. |
| Internal Standard | TMS (0 ppm) | TMS (0 ppm) | Tetramethylsilane provides a sharp reference signal.[5] |
| Acquisition Time | 2-4 seconds | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for nearly complete spin-lattice relaxation, crucial for accurate integration. |
| Pulse Width | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Number of Scans (ns) | 8-16 | 1024-4096 | Signal averaging increases the signal-to-noise ratio, essential for the low-abundance ¹³C nucleus. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full range of expected chemical shifts. |
Conclusion
The structural elucidation of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is critically dependent on a thorough NMR analysis. This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra, assigning every expected signal based on established chemical principles. The aldehyde proton at ~9.8 ppm, the two distinct aromatic systems, the benzylic ether linkage at ~5.1 ppm, and the methoxy signal at ~3.9 ppm serve as key reporters for the molecule's integrity. The predicted ¹³C spectrum, with its characteristic aldehyde carbonyl at ~191 ppm and heavy-atom-influenced carbons at high field, offers complementary validation. By combining these predictive data with the rigorous experimental protocol outlined herein, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Unknown Author. (n.d.). NMR sample preparation.pdf.
-
Brown, P. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Retrieved from [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives..." The Royal Society of Chemistry. Retrieved from [Link]
-
Unknown Author. (n.d.). SUPPORTING INFORMATION. MPG.PuRe. Retrieved from [Link]
-
Zhou, Q.-L., et al. (2007). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Unknown Author. (n.d.). Supporting Information For. The Royal Society of Chemistry. Retrieved from [Link]
-
Bölcskei, H., et al. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery, 14(2). Retrieved from [Link]
-
Bölcskei, H., et al. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. ResearchGate. Request PDF. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
